Product packaging for Boc-DL-m-tyrosine(Cat. No.:CAS No. 174732-96-8; 90819-30-0)

Boc-DL-m-tyrosine

Cat. No.: B2983460
CAS No.: 174732-96-8; 90819-30-0
M. Wt: 281.308
InChI Key: FABANBOJFXYSHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Unnatural Amino Acid Chemistry

Unnatural amino acids are amino acid derivatives that are not found among the standard 20 proteinogenic amino acids incorporated into proteins during ribosomal translation. They can include isomers, derivatives with modified side chains, or amino acids with entirely different backbones wikipedia.org. Meta-tyrosine (m-tyrosine) is an isomer of the common amino acid tyrosine, differing in the position of the hydroxyl group on the phenyl ring; in m-tyrosine, the hydroxyl group is at the meta (3-) position, whereas in tyrosine, it is at the para (4-) position wikipedia.org. These isomers, while structurally similar, can impart distinct properties when incorporated into peptides or other molecules.

The designation "Boc" in Boc-DL-m-tyrosine refers to the tert-butyloxycarbonyl (Boc) protecting group. This group is widely used in organic synthesis, particularly in peptide chemistry, to temporarily block the reactivity of the amino group. The Boc group is acid-labile, meaning it can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), without affecting other parts of the molecule nih.govamericanpeptidesociety.orglibretexts.org. This protection is essential for controlled, stepwise synthesis, preventing unwanted side reactions and ensuring that peptide bonds form only at the desired locations americanpeptidesociety.orgpeptide.com. The "DL" prefix indicates that the compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers of meta-tyrosine.

Academic Importance in Synthetic Organic Chemistry

This compound holds significant academic importance in synthetic organic chemistry due to its utility as a versatile building block. Its primary application lies in peptide synthesis, where it can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) or solution-phase coupling methods nih.govpeptide.comchemimpex.com. The Boc group ensures that the amino terminus of the meta-tyrosine unit is protected during coupling reactions, allowing for precise control over peptide bond formation americanpeptidesociety.orgpeptide.com.

The incorporation of meta-tyrosine residues, facilitated by this compound, allows chemists to introduce modified aromatic side chains into peptides. This can lead to altered peptide conformations, enhanced stability against enzymatic degradation, or modified interactions with biological targets nih.govmdpi.com. Furthermore, this compound serves as a key synthon for the preparation of peptidomimetics and other complex organic molecules where the specific positioning of the hydroxyl group on the phenyl ring is critical for function or structure nih.govmdpi.com. The synthesis of this compound itself typically involves the reaction of DL-meta-tyrosine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) under basic conditions, often yielding the protected amino acid in high yields americanpeptidesociety.org.

Role as a Precursor in Advanced Molecular Design

Beyond traditional peptide synthesis, this compound plays a crucial role as a precursor in advanced molecular design, enabling the creation of novel functional materials and therapeutic agents. Its unique meta-substitution pattern offers different intermolecular interaction possibilities compared to the para-substituted tyrosine, influencing supramolecular assembly and material properties peptide.com. Researchers have utilized this compound in the design of self-assembling peptides and hydrogels, where precise control over aromatic interactions is paramount peptide.com.

In medicinal chemistry and drug discovery, this compound is employed to synthesize libraries of modified peptides and small molecules. These derivatives can be screened for enhanced binding affinity, altered pharmacokinetic profiles, or novel therapeutic activities, particularly in areas like opioid receptor ligands nih.govmdpi.com. The ability to systematically introduce meta-tyrosine into drug candidates facilitates structure-activity relationship (SAR) studies, aiding in the optimization of drug efficacy and specificity. Its utility extends to creating modified proteins and exploring new chemical space for therapeutic development scbt.comacs.org.

Chemical Properties and Synthesis Parameters of this compound

PropertyValueSource(s)
Molecular FormulaC14H19NO5 scbt.comadventchembio.com
Molecular Weight281.31 g/mol scbt.comadventchembio.com
AppearanceWhite powder chemimpex.com
Melting Point~160-165 °C (with decomposition) americanpeptidesociety.org
Precursor Amino AcidDL-meta-tyrosine americanpeptidesociety.org
Protecting Grouptert-butyloxycarbonyl (Boc) nih.govamericanpeptidesociety.orglibretexts.org
Typical Synthesis Yield (Boc protection)80-95% americanpeptidesociety.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19NO5 B2983460 Boc-DL-m-tyrosine CAS No. 174732-96-8; 90819-30-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(12(17)18)8-9-5-4-6-10(16)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABANBOJFXYSHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for Boc Dl M Tyrosine

Historical Overview of Tyrosine Derivative Synthesis Relevant to Boc-DL-m-tyrosine

The journey to synthesizing specific derivatives like this compound is rooted in the history of amino acid chemistry. Tyrosine was first discovered in 1846 by German chemist Justus von Liebig in casein from cheese. wikipedia.org Early methods for obtaining L-tyrosine involved the extraction and hydrolysis of proteins. wikipedia.org The initial chemical syntheses were often biomimetic, aiming to replicate natural pathways.

A significant leap in amino acid synthesis was the Erlenmeyer-Plöchl azlactone synthesis, developed in the late 19th century. This method allowed for the preparation of α,β-unsaturated azlactones, which could be hydrogenated to yield racemic N-acyl amino acids, providing a foundational pathway to synthetic tyrosine and its isomers. researchgate.net Another classical approach, the malonic ester synthesis, provided a versatile route for creating the carbon skeleton of various amino acids, including tyrosine isomers, through the alkylation of diethyl acetamido malonate. researchgate.netresearchgate.net

The development of protecting groups was a pivotal moment in peptide chemistry and amino acid synthesis. The introduction of the tert-butyloxycarbonyl (Boc) group revolutionized the field by providing a stable, acid-labile protecting group for the amine functionality. Initially, hazardous reagents like Boc-azide were used for its installation. google.com The subsequent development and widespread adoption of di-tert-butyl dicarbonate (B1257347) ((Boc)2O) provided a much safer and more efficient method for Boc protection, becoming the standard reagent for synthesizing compounds like this compound. google.comchemicalbook.com These foundational developments in amino acid synthesis and amine protection strategies paved the way for the targeted creation of specific, non-natural derivatives required for advanced research.

Classical and Modern Approaches to this compound Synthesis

The synthesis of this compound can be approached through methods that yield a racemic mixture or through more complex stereoselective strategies that produce a single enantiomer.

Racemic Synthesis Pathways

Racemic synthesis provides the most direct route to DL-m-tyrosine, which is subsequently protected to yield the final product. Two classical methods are particularly relevant:

Erlenmeyer Azlactone Synthesis: This pathway begins with the condensation of 3-hydroxybenzaldehyde (B18108) with N-acetylglycine to form an azlactone. This intermediate, a dehydroamino acid derivative, is then subjected to hydrogenation, which reduces the double bond and yields N-acetyl-DL-m-tyrosine. The acetyl group can be removed via hydrolysis, followed by the protection of the free amine with di-tert-butyl dicarbonate ((Boc)2O) under basic conditions to furnish this compound. researchgate.net

Malonic Ester Synthesis: A common alternative involves the alkylation of diethyl acetamidomalonate. The sodium salt of this malonic ester derivative is reacted with 3-hydroxybenzyl bromide. The resulting product is then hydrolyzed and decarboxylated under acidic conditions to produce DL-m-tyrosine. The final step is the N-Boc protection using (Boc)2O to give this compound. researchgate.net

Both pathways are robust for producing the racemic mixture, which is suitable for applications where stereochemistry is not critical or where subsequent chiral resolution is planned.

Stereoselective Synthesis Methodologies

Producing enantiomerically pure Boc-m-tyrosine requires more sophisticated strategies that control the stereochemistry at the α-carbon. These methods include asymmetric catalysis, enzymatic resolution, and the use of chiral auxiliaries.

Modern catalysis offers powerful tools for setting stereocenters with high fidelity. Asymmetric hydrogenation is a key technique where a prochiral precursor is converted directly into a chiral product using a chiral metal catalyst.

For tyrosine derivatives, this typically involves the hydrogenation of an N-acyl-α,β-dehydroamino acid ester. Chiral rhodium complexes, such as those employing diphosphine ligands like DuPhos, are highly effective. For example, Burk's catalyst, [Rh(COD)(2R,5R)-Et-DuPhos]BF4, has been used to hydrogenate enamide precursors of tyrosine mimics, achieving excellent enantioselectivity, often with enantiomeric excess (e.e.) values up to 99.6%. nih.govacs.org The resulting chiral N-acyl-m-tyrosine ester can then be hydrolyzed and Boc-protected.

More recent advancements include palladium-catalyzed cross-coupling reactions. For instance, a microwave-assisted Negishi coupling can be used to form the key carbon-carbon bond in the synthesis of protected tyrosine derivatives, often with high stereoconservation. researchgate.netnih.govnih.gov

Catalyst/Ligand SystemSubstrate TypeReaction TypeTypical e.e. (%)
[Rh(COD)(2R,5R)-Et-DuPhos]BF4Enamide / Dehydroamino acidAsymmetric Hydrogenation>99% nih.govacs.org
Palladium / SPhosAryl iodide + Alanine (B10760859) derivativeNegishi Cross-CouplingHigh Stereoretention researchgate.netnih.gov

Biocatalysis provides a highly selective method for separating enantiomers from a racemic mixture. Kinetic resolution relies on an enzyme that preferentially reacts with one enantiomer, leaving the other unreacted. taylorandfrancis.comwikipedia.org

Enzyme ClassReaction TypePrinciple of Separation
Lipase / AcylaseHydrolysisSelective de-esterification or de-acylation of one enantiomer from a racemic mixture. researchgate.netresearchgate.net
Tyrosine Phenol (B47542) Lyase (TPL)SynthesisEnantioselective synthesis from precursors like phenol, pyruvate (B1213749), and ammonia. wikipedia.orgresearchgate.net

Chiral auxiliaries are recoverable chiral molecules that are temporarily attached to a substrate to direct a subsequent diastereoselective reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is cleaved and can be recycled.

A common strategy for amino acid synthesis involves attaching a chiral auxiliary, such as an Evans oxazolidinone, to a glycine (B1666218) precursor to form a chiral enolate. wikipedia.orgtcichemicals.com This enolate can then be alkylated with a 3-substituted benzyl (B1604629) bromide (e.g., 3-(benzyloxy)benzyl bromide). The steric hindrance provided by the auxiliary directs the incoming electrophile to one face of the enolate, leading to the formation of one diastereomer in high excess. Subsequent removal of the auxiliary by hydrolysis yields the enantiomerically enriched m-tyrosine, which can then be Boc-protected. Other auxiliaries, such as those based on pseudoephedrine or BINOL, have also been successfully employed in the asymmetric synthesis of amino acids. wikipedia.org

Chiral AuxiliaryKey ReactionMechanism of Control
Evans OxazolidinonesDiastereoselective AlkylationThe auxiliary creates a sterically hindered environment, directing the electrophile to a specific face of the enolate. wikipedia.org
Pseudoephedrine AmidesDiastereoselective AlkylationForms a chiral glycine enolate that reacts with high diastereoselectivity.
BINOL DerivativesDiastereoselective AlkylationAxially chiral auxiliary controls the approach of the electrophile to a glycine derivative. wikipedia.org

Palladium-Catalyzed Directed C-H Functionalization for ortho-Substituted Tyrosine Derivatives

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of substituents at the ortho-position of tyrosine derivatives. This method allows for the selective formation of carbon-carbon and carbon-heteroatom bonds, which is often challenging to achieve through traditional synthetic routes. researchgate.netnih.gov The strategy typically involves the use of a directing group to guide the palladium catalyst to a specific C-H bond, ensuring high regioselectivity. rsc.org For instance, the use of a 2-pyridyl ether unit as a directing group can facilitate the ortho-acylation of tyrosine-containing peptides in aqueous media. researchgate.net This approach is notable for its tolerance of various functional groups and its applicability to complex molecules, including peptides. researchgate.netnih.gov

Research has demonstrated that these reactions can be performed under relatively mild conditions, often with high yields. nih.gov The choice of ligand for the palladium catalyst is critical and can influence the efficiency and selectivity of the reaction. nih.gov The ability to functionalize the tyrosine ring directly at the ortho-position opens up avenues for creating novel amino acid building blocks with unique properties.

Cross-Coupling Reactions (e.g., Negishi Coupling)

Cross-coupling reactions are fundamental in modern organic synthesis for the formation of C-C bonds. The Negishi coupling, which involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is a particularly versatile method for the synthesis of unnatural amino acids. rsc.orgrsc.orgwikipedia.org This reaction is valued for its high functional group tolerance and its ability to couple sp2-sp2, sp2-sp3, and sp3-sp3 hybridized carbon atoms. wikipedia.orgorganic-chemistry.org

In the context of tyrosine derivatives, the Negishi coupling can be employed to introduce a wide range of aryl and alkyl groups onto the aromatic ring. nih.govnih.gov For example, a three-step synthesis of Boc-2′,6′-dimethyl-l-tyrosine has been reported, where a key step is a microwave-assisted Negishi coupling. nih.govnih.govresearchgate.net This highlights the power of combining cross-coupling chemistry with modern synthesis technologies to access complex amino acid structures efficiently. The reaction conditions, including the choice of catalyst, ligand, and solvent, are crucial for achieving high yields and selectivity. organic-chemistry.orgacs.org

Microwave-Assisted Synthesis Enhancements

Microwave-assisted synthesis has become an increasingly popular technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.gov In the synthesis of this compound derivatives, microwave irradiation has been shown to be highly effective, particularly for challenging cross-coupling reactions like the Negishi coupling. nih.govnih.govresearchgate.net

The use of microwave heating can overcome activation barriers and enhance reaction rates, making previously difficult transformations more feasible. mdpi.com For example, the synthesis of Boc-2′,6′-dimethyl-l-tyrosine was significantly improved by employing microwave irradiation in the key Negishi coupling step, resulting in a more expedient production of this important unnatural amino acid. nih.govnih.gov This approach has also been successfully applied to the synthesis of other unnatural tyrosine derivatives. researchgate.net

Synthetic MethodKey FeaturesApplication to Tyrosine Derivatives
Palladium-Catalyzed C-H Functionalization Direct and regioselective introduction of substituents.Creation of ortho-substituted tyrosine derivatives. researchgate.net
Negishi Coupling Versatile C-C bond formation with high functional group tolerance.Synthesis of various substituted tyrosine analogues. rsc.orgnih.govnih.gov
Microwave-Assisted Synthesis Accelerated reaction rates and improved yields.Enhancement of cross-coupling reactions for the synthesis of complex tyrosine derivatives. nih.govnih.govmdpi.com

Protecting Group Strategies in this compound Synthesis and Applications

The strategic use of protecting groups is paramount in the synthesis of complex molecules like this compound to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a cornerstone of this strategy, particularly for the protection of the α-amino group.

Role of the Boc Group as an N-alpha Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino functionality of amino acids in peptide synthesis. wikipedia.orgnih.govspringernature.com Its popularity stems from its ease of introduction and its stability under a variety of reaction conditions, yet it can be readily removed under mild acidic conditions. libretexts.org The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. organic-chemistry.orgrsc.org

Once installed, the Boc group effectively shields the nucleophilic amino group, preventing it from participating in undesired reactions during subsequent synthetic steps. biosynth.compeptide.com This protection is crucial for the controlled and sequential formation of peptide bonds. The bulky nature of the Boc group can also influence the conformation of the amino acid and the growing peptide chain.

Orthogonal Protecting Group Schemes

In the synthesis of complex peptides or modified amino acids, it is often necessary to selectively deprotect one functional group while others remain protected. This is achieved through an orthogonal protecting group strategy, where different protecting groups are chosen that can be removed under distinct and non-interfering conditions. iris-biotech.denih.govpeptide.combham.ac.uk

For a molecule like this compound, which has an amino group, a carboxylic acid group, and a phenolic hydroxyl group, an orthogonal strategy is essential. While the α-amino group is protected by the acid-labile Boc group, the phenolic hydroxyl group of tyrosine can be protected with a group that is stable to acid but removable under different conditions, such as a benzyl (Bzl) ether which can be cleaved by hydrogenolysis. google.com Similarly, the carboxylic acid can be protected as an ester that is stable to the conditions used for both Boc and Bzl group removal. The most commonly used orthogonal combination in modern solid-phase peptide synthesis is the Fmoc/tBu pair, where the base-labile fluorenylmethyloxycarbonyl (Fmoc) group protects the N-terminus and acid-labile tert-butyl (tBu) based groups protect the side chains. biosynth.comiris-biotech.de

Protecting GroupLabilityCommon Deprotection ReagentsOrthogonality with Boc
Boc Acid-labileTrifluoroacetic acid (TFA), HCl wikipedia.orgfishersci.co.uk-
Fmoc Base-labilePiperidine creative-peptides.comYes total-synthesis.com
Benzyl (Bzl) HydrogenolysisH₂/PdYes
tert-Butyl (tBu) Acid-labileTFA iris-biotech.deNo (similar lability)

Chemoselective Deprotection Protocols

The selective removal of a specific protecting group in the presence of others is known as chemoselective deprotection. For the Boc group, this is typically achieved using acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) is a common reagent for Boc deprotection. wikipedia.orglibretexts.orgfishersci.co.uk The concentration of TFA and the reaction time can be optimized to ensure complete removal of the Boc group without affecting other more acid-stable protecting groups. peptide.com

However, the use of strong acids can sometimes lead to side reactions, such as the t-butylation of sensitive residues. wikipedia.orgacsgcipr.org To mitigate this, scavengers like anisole (B1667542) or thioanisole (B89551) are often added to the deprotection cocktail to trap the liberated tert-butyl cation. wikipedia.org Alternative, milder deprotection methods have also been developed. For instance, the use of Lewis acids such as bismuth(III) trichloride (B1173362) has been shown to achieve selective N-Boc deprotection in excellent yields without affecting other acid-labile groups. researchgate.net Other reported methods include the use of oxalyl chloride in methanol (B129727) and various solvent-free conditions. rsc.orgresearchgate.netresearchgate.net

Green Chemistry Principles in this compound Synthesis

The growing emphasis on sustainability within the chemical and pharmaceutical industries has spurred research into greener synthetic routes for valuable compounds like this compound. The principles of green chemistry, which focus on minimizing environmental impact and maximizing efficiency, are increasingly being applied to the synthesis of protected amino acids. While specific literature detailing green methodologies exclusively for this compound is emerging, principles applied to its structural isomers and related derivatives provide a clear framework for more sustainable production. Key strategies include the use of biocatalysis, alternative energy sources, safer solvent systems, and process optimization to reduce waste and improve atom economy.

Biocatalysis, in particular, presents a powerful green alternative to traditional chemical methods for synthesizing tyrosine derivatives. researchgate.net Enzymatic processes operate under mild, aqueous conditions, reducing the need for harsh reagents and organic solvents. researchgate.netnih.gov For instance, the enzyme tyrosine phenol lyase (TPL) has been engineered to catalyze the synthesis of various L-tyrosine derivatives from pyruvate and commercially available phenols. researchgate.net This one-step reaction proceeds with high atomic economy and excellent enantiomeric excess, avoiding the multiple protection and deprotection steps common in conventional syntheses that generate significant waste. researchgate.net Adapting such enzymatic strategies could provide a direct and environmentally benign route to the m-tyrosine core, which can then be protected with the Boc group.

Another cornerstone of green synthesis is the adoption of energy-efficient techniques. Microwave-assisted synthesis has proven effective for challenging reactions in the preparation of Boc-protected tyrosine derivatives. nih.gov This technology can dramatically reduce reaction times and improve yields, contributing to a more efficient use of energy. nih.govresearchgate.net For example, a microwave-assisted Negishi coupling has been successfully used as the key carbon-carbon bond-forming step in a three-step synthesis of a Boc-protected dimethyl-L-tyrosine. nih.govresearchgate.net This approach not only accelerates the reaction but can also lead to cleaner product profiles, simplifying purification and reducing solvent consumption.

The choice of solvent is a critical factor in the environmental footprint of a synthetic process. Traditional peptide synthesis often relies on solvents like dimethylformamide (DMF) and dichloromethane, which have significant toxicity concerns. rsc.org Research into greener alternatives has identified solvents like propylene (B89431) carbonate as viable replacements for both solution-phase and solid-phase peptide synthesis. rsc.org Furthermore, methods utilizing water as the primary solvent are highly desirable. A one-pot synthesis for Boc-L-tyrosine has been developed where the reaction is carried out in an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide, significantly reducing pollution and improving safety. google.com Such aqueous methods, if adapted for the DL-m-tyrosine isomer, would represent a substantial improvement in the green profile of the synthesis.

Process optimization strategies, such as one-pot and continuous flow reactions, also align with green chemistry principles by minimizing waste and improving efficiency. A one-pot method for preparing Boc-L-tyrosine by adding the base and L-tyrosine solution to Di-tert-butyl dicarbonate ((Boc)2O) improves yields to over 90% and simplifies processing. google.com Continuous flow systems further enhance safety and sustainability. A chemoenzymatic strategy for synthesizing a tyrosine derivative, hordenine (B123053), was developed in a fully automated continuous flow system, achieving complete conversion in under five minutes of residence time. nih.gov Applying these principles—biocatalysis, energy efficiency, green solvents, and process intensification—holds significant promise for the development of a truly sustainable synthesis of this compound.

Research Findings on Green Synthetic Strategies

Table 1: Comparison of Green vs. Traditional Solvents in Peptide Synthesis

Feature Traditional Solvents (e.g., DMF, Dichloromethane) Green Alternative (e.g., Propylene Carbonate, Water)
Toxicity High; associated with reproductive toxicity and other health concerns. Low to none; significantly safer for personnel. rsc.orggoogle.com
Environmental Impact High; contributes to solvent waste and pollution. Low; reduced environmental footprint. google.com
Reaction Compatibility Well-established for a wide range of reactions. Proven effective for both coupling and deprotection steps. rsc.org
Yield & Purity Generally high yields and purity. Comparable yields and purity to traditional solvents. rsc.orggoogle.com
Source Petrochemical-based. Can be bio-based (e.g., water) or derived from greener processes.

Table 2: Overview of Green Methodologies Applicable to Boc-Amino Acid Synthesis

Methodology Principle Key Advantages Example Application
Biocatalysis Use of enzymes (e.g., Tyrosine Phenol Lyase) as catalysts. Mild reaction conditions (aqueous medium), high selectivity, reduced waste, atom economy. researchgate.net Single-step synthesis of L-tyrosine derivatives from phenols and pyruvate. researchgate.net
Microwave-Assisted Synthesis Use of microwave irradiation for energy input. Drastically reduced reaction times, increased yields, improved energy efficiency. nih.gov Negishi coupling for the synthesis of Boc-2′,6′-dimethyl-l-tyrosine. nih.govresearchgate.net
Aqueous One-Pot Synthesis Conducting multiple reaction steps in water without isolating intermediates. Simplified procedure, reduced solvent waste, improved safety and yield. google.com High-yield ( >90%) synthesis of Boc-L-tyrosine using (Boc)2O in an aqueous base. google.com
Continuous Flow Systems Reactions are performed in a continuously flowing stream. Enhanced safety, improved process control, high space-time yield, easy automation. nih.gov Chemoenzymatic synthesis of hordenine from L-tyrosine. nih.gov

Reactivity and Derivatization Chemistry of Boc Dl M Tyrosine

Functional Group Reactivity in Boc-DL-m-tyrosine

The reactivity of this compound is a composite of the individual reactivities of its constituent functional groups. The presence of the Boc protecting group on the amine is crucial as it allows for selective reactions at the phenolic hydroxyl and carboxyl groups without interference from the nucleophilic amine.

Reactivity of the Phenolic Hydroxyl Group (e.g., O-alkylation, O-acylation, O-glycosylation)

The phenolic hydroxyl group is a versatile handle for derivatization due to its nucleophilicity and mild acidity.

O-Alkylation : The phenoxide anion, readily formed under basic conditions, is a potent nucleophile that can react with various electrophiles. O-alkylation is a common modification used to introduce alkyl or aryl ethers. For instance, the O-alkylation of tyrosine can be achieved by reacting it with alkyl halides in a solvent like dimethyl sulfoxide (B87167) (DMSO) under strongly alkaline conditions. google.com A similar strategy is applicable to this compound, where bases such as sodium hydroxide (B78521) or sodium bicarbonate can be used to facilitate the reaction with alkylating agents like benzyl (B1604629) bromide or n-butyl bromide. google.comrsc.org

ReactionAlkylating AgentBaseSolventProduct
O-BenzylationBenzyl bromideNaHCO₃Dioxane/DMFThis compound benzyl ether
O-Butylationn-Butyl bromideNaOHDimethyl sulfoxideThis compound butyl ether

O-Acylation : The hydroxyl group can be acylated to form esters. This reaction is often performed using acyl chlorides or anhydrides. Chemoselective O-acylation of tyrosine can be carried out in acidified organic solvents. beilstein-journals.org For example, reacting L-tyrosine with acyl chlorides in ethyl acetate (B1210297) acidified with perchloric acid yields the corresponding O-acyl derivatives. beilstein-journals.org This method is compatible with the acid-sensitive Boc group under carefully controlled conditions. The resulting O-acyl group, such as an acetyl group, can enhance lipophilicity and modify the compound's properties. chemimpex.com

ReactionAcylating AgentConditionsProduct
O-AcetylationAcetyl chlorideAcidified Acetic AcidBoc-DL-m-(O-acetyl)tyrosine
O-ValerylationValeryl chlorideHClO₄ in Ethyl AcetateBoc-DL-m-(O-valeryl)tyrosine

O-Glycosylation : The attachment of sugar moieties to the phenolic hydroxyl group of tyrosine is a known, albeit rare, post-translational modification in nature. nih.govresearchgate.net In synthetic chemistry, O-glycosylation can be achieved by reacting the phenol (B47542) with an activated sugar donor. For example, the synthesis of glycosylated peptides has been accomplished using a building block approach where a pre-glycosylated tyrosine derivative, such as an α-N-acetylgalactosamine (GalNAc) modified tyrosine, is incorporated during solid-phase peptide synthesis. nih.gov This demonstrates the capacity of the tyrosine hydroxyl group to act as a nucleophile in glycosidic bond formation.

Reactivity of the Carboxyl Group

With the amino group protected, the carboxyl group of this compound can undergo reactions typical of carboxylic acids. The most significant of these is the formation of amide bonds, which is fundamental to peptide synthesis. This requires the activation of the carboxyl group to convert the hydroxyl into a better leaving group. gcwgandhinagar.com

Common activation methods include:

Conversion to Acid Chlorides : Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) converts the carboxylic acid into a highly reactive acid chloride. gcwgandhinagar.com

Formation of Active Esters : Reaction with compounds such as p-nitrophenol in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) produces a reactive ester that can readily undergo nucleophilic attack by an amine. gcwgandhinagar.com

Esterification : The carboxyl group can be esterified under acidic conditions (e.g., Fischer esterification) or via other methods like reaction with alkyl halides in the presence of a non-nucleophilic base. Hydrolysis of these esters, for example, a methyl ester, can regenerate the carboxylic acid. nih.gov

Reactivity of the Boc-Protected Amine

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis. jk-sci.com Its primary role is to render the amine non-nucleophilic and non-basic, thereby preventing it from participating in undesired side reactions. The Boc group is characterized by its stability towards most nucleophiles and bases but its lability under acidic conditions. organic-chemistry.org

Deprotection is typically achieved using strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). jk-sci.comchemistrysteps.com The mechanism involves the protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form the stable tert-butyl cation and a carbamic acid intermediate. chemistrysteps.com This carbamic acid is unstable and spontaneously decarboxylates to release the free amine and carbon dioxide gas. jk-sci.com

Electrophilic Aromatic Substitution Reactions on the m-Tyrosine Phenyl Ring

The phenyl ring of the m-tyrosine moiety is activated towards electrophilic aromatic substitution (EAS) by two electron-donating groups: the phenolic hydroxyl group and the alkyl side chain. The hydroxyl group is a strong activating group and directs incoming electrophiles to the positions ortho and para to it. umn.edu In m-tyrosine (3-hydroxyphenylalanine), the hydroxyl group is at C3 and the alanine (B10760859) side chain is at C1.

Directing Effects : The positions ortho to the hydroxyl group are C2 and C4. The position para to it is C6. The alkyl group at C1 weakly activates and directs to its ortho (C2, C6) and para (C4) positions. Therefore, the C2, C4, and C6 positions are all strongly activated and are the primary sites for electrophilic attack.

Nitration : The nitration of tyrosine is a well-documented reaction that introduces a nitro (-NO₂) group onto the aromatic ring. chegg.com This reaction typically uses a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. chegg.com For this compound, nitration is expected to occur at the C2, C4, or C6 positions. The formation of 3-nitrotyrosine (B3424624) from standard tyrosine (p-tyrosine) is a marker of oxidative stress. nih.govresearchgate.net

Halogenation : The reaction with halogens like chlorine or bromine in the presence of a Lewis acid or under other appropriate conditions leads to halogenated tyrosine derivatives. The chlorination of tyrosine, for instance, can yield 3-chlorotyrosine and 3,5-dichlorotyrosine (for p-tyrosine). researchgate.netresearchgate.net For m-tyrosine, halogenation would similarly be directed to the activated C2, C4, and C6 positions.

Reaction TypeElectrophileExpected Product(s)
NitrationNO₂⁺Boc-DL-(nitro)-m-tyrosine (substitution at C2, C4, or C6)
ChlorinationCl⁺Boc-DL-(chloro)-m-tyrosine (substitution at C2, C4, or C6)
BrominationBr⁺Boc-DL-(bromo)-m-tyrosine (substitution at C2, C4, or C6)

Radical Reactions and Oxidative Modifications of the m-Tyrosine Moiety

The phenolic ring of tyrosine is susceptible to oxidative modifications, often mediated by radical species. nih.govresearchgate.net These modifications are of significant interest in biochemistry as they are associated with both physiological signaling and pathological conditions involving oxidative stress. aston.ac.uk

Formation of Tyrosyl Radicals

A key event in the oxidation of tyrosine is the one-electron oxidation of the phenolic hydroxyl group, which results in the formation of a resonance-stabilized phenoxyl radical, commonly referred to as a tyrosyl radical. researchgate.netmdpi.com This process can be initiated by enzymatic systems or by reaction with various radical species. researchgate.netnih.gov The unpaired electron in the tyrosyl radical is delocalized over the aromatic ring, which contributes to its relative stability compared to other amino acid radicals.

Once formed, the tyrosyl radical is a reactive intermediate that can undergo several subsequent reactions:

Dimerization : Two tyrosyl radicals can couple to form dityrosine (B1219331) cross-links, which can occur within or between protein chains. nih.gov

Reaction with other Radicals : Tyrosyl radicals can react rapidly with other radical species. For example, reaction with superoxide (B77818) (O₂•⁻) can generate tyrosine hydroperoxide derivatives. mdpi.comacs.org Reaction with nitric oxide (•NO) can lead to the formation of nitrotyrosine. mdpi.com

The hydroxyl radical (•OH), a highly reactive oxygen species, can also modify the tyrosine ring. Interestingly, the hydroxyl radical is known to convert phenylalanine into both m-tyrosine and o-tyrosine, providing a potential pathway for the endogenous formation of m-tyrosine itself. nih.govwikipedia.org

Oxidative ModificationMediating SpeciesKey Product(s)
Radical FormationOne-electron oxidantsTyrosyl radical
DimerizationTyrosyl radicalDityrosine
Nitration•NO, PeroxynitriteNitrotyrosine
PeroxidationSuperoxide (O₂•⁻)Tyrosine hydroperoxide
HydroxylationHydroxyl radical (•OH)Dihydroxyphenylalanine (DOPA)

Nitration and Amination Derivatives (e.g., 3-nitrotyrosine, 3-aminotyrosine)

The introduction of a nitro group onto the tyrosine ring, a modification known as nitration, is a significant reaction both in vitro and in vivo. This process typically yields 3-nitrotyrosine, a stable marker of nitrosative stress. ipp.pt The formation of 3-nitrotyrosine primarily occurs through the rapid reaction between a tyrosyl radical and nitrogen dioxide (•NO2). nih.gov Tyrosyl radicals are generated via a one-electron oxidation of the tyrosine's phenolic side chain by various oxidants, including peroxynitrite and other reactive nitrogen species. nih.govnih.gov

This modification significantly alters the physicochemical properties of the tyrosine residue. Key changes include:

Acidity: The pKa of the phenolic hydroxyl group decreases from approximately 10.2 to about 7.2. nih.gov

Hydrophobicity: The nitrated peptide becomes more hydrophobic, leading to an increased retention time in reverse-phase chromatography. nih.gov

Spectroscopic Properties: 3-nitrotyrosine exhibits a characteristic absorbance maximum around 360 nm under acidic conditions. nih.gov

The resulting 3-nitrotyrosine can be further modified through chemical reduction to form 3-aminotyrosine (B249651). This conversion is often achieved using reducing agents like sodium dithionite. researchgate.net The amination process reverses the change in hydrophobicity, causing the 3-aminotyrosine-containing peptide to be more hydrophilic than its nitrated precursor. researchgate.net This shift is a key characteristic used in its detection and analysis. researchgate.net The presence of 3-aminotyrosine in proteins is being investigated as a potential post-translational modification with distinct biological implications. acs.org

Table 1: Physicochemical Changes upon Tyrosine Nitration and Amination
DerivativeKey Chemical ChangeImpact on Physicochemical PropertiesCommon Analytical Observation
3-NitrotyrosineAddition of -NO₂ group to the aromatic ringLowers phenolic pKa to ~7.2; Increases hydrophobicityIncreased retention time in RP-HPLC; UV absorbance ~360 nm nih.govnih.gov
3-AminotyrosineReduction of -NO₂ to -NH₂ groupIncreases hydrophilicity relative to 3-nitrotyrosineDecreased retention time in RP-HPLC compared to the nitrated form researchgate.net

Crosslinking and Dimerization (e.g., Dityrosine)

The formation of dityrosine represents a covalent cross-link created by the ortho-ortho coupling of two tyrosine residues. frontiersin.org This dimerization is initiated by the generation of tyrosyl radicals, which can be formed through enzymatic action (e.g., peroxidases) or by various radical-forming agents and conditions like UV irradiation. frontiersin.orgwikipedia.org Once formed, two tyrosyl radicals undergo diradical coupling to create a stable carbon-carbon bond, linking the two aromatic rings. frontiersin.org

Dityrosine formation is a significant indicator of oxidative protein damage and accumulated oxidative stress. frontiersin.orgnih.gov The resulting cross-links can occur intramolecularly (within the same protein chain) or intermolecularly (between different protein molecules), potentially leading to protein aggregation. nih.govmdpi.com The presence of dityrosine imparts unique fluorescent properties that are distinct from the parent tyrosine molecule, which aids in its detection. wikipedia.org Research has also shown that the formation of dityrosine can be influenced by other post-translational modifications; for instance, the phosphorylation of tyrosine residues has been shown to impair peroxidase-catalyzed dityrosine formation. nih.gov

Table 2: Characteristics of Dityrosine Formation
ProcessMechanismInitiating FactorsSignificance
DimerizationGeneration of tyrosyl radicals followed by ortho-ortho C-C bond formation frontiersin.orgEnzymes (e.g., peroxidases), UV radiation, reactive oxygen species frontiersin.orgwikipedia.orgBiomarker for oxidative stress; contributes to protein crosslinking and aggregation frontiersin.org

Bioconjugation Strategies Utilizing this compound (or its m-tyrosine moiety)

The unique reactivity of the phenol side chain makes tyrosine an attractive target for selective bioconjugation, providing an alternative to more common strategies that target lysine (B10760008) or cysteine residues. rsc.org Due to its relatively low surface exposure on many proteins, targeting tyrosine can often achieve greater site-selectivity. nih.gov

Mannich-type Reactions

A prominent method for tyrosine modification is the three-component Mannich-type reaction. nih.govcapes.gov.br This reaction creates a stable carbon-carbon bond on the tyrosine's phenolic ring through an electrophilic aromatic substitution pathway. nih.govcapes.gov.br The process involves the in situ formation of an imine from an aldehyde (often formaldehyde) and an electron-rich aniline, which then reacts with the tyrosine residue. nih.gov

This strategy has been successfully used to attach various functional groups, including fluorophores and synthetic peptides, to proteins. nih.govresearchgate.net The reaction proceeds under mild conditions (e.g., pH 6.5, room temperature), preserving the integrity of many protein substrates. nih.gov However, the method has some limitations. It can require long reaction times, and its selectivity can be an issue, as side reactions with other nucleophilic residues like tryptophan and cysteine have been observed in some proteins. nih.gov The choice of reactants is also constrained; for instance, anilines with electron-withdrawing groups tend to yield little to no product. nih.gov

Transition Metal-Mediated Bioconjugations

Transition metals can be employed as catalysts or mediators for tyrosine modification, offering novel reactivity. nih.govresearchgate.net Several approaches have been developed:

Palladium-Mediated O-alkylation: Electrophilic π-allyl palladium complexes, generated from an allylic acetate and a palladium(II) catalyst, can be used to achieve O-alkylation of the tyrosine's hydroxyl group. nih.gov

Rhodium-Mediated Arene Bioconjugation: Rhodium(III) salts can facilitate a three-component reaction to link boronic acids to tyrosine residues via the formation of an η6 Rh(III)–tyrosine arene complex. nih.govnih.gov This organometallic linkage is stable under typical biological conditions but can be cleaved by specific nucleophilic redox mediators. nih.gov

Ruthenium-Based Photoredox Catalysis: Ruthenium(II) photocatalysts can be used to generate tyrosyl radicals, which can then be intercepted for subsequent modification. nih.govprinceton.edu This method allows for site-selective modification, as the reactivity of different tyrosine residues can be modulated by their local microenvironment within the protein. princeton.edu

Table 3: Overview of Transition Metal-Mediated Tyrosine Bioconjugation
MetalReaction TypeMechanism/DescriptionReference
Palladium (Pd)O-alkylationReaction with an electrophilic π-allyl palladium complex nih.gov
Rhodium (Rh)Arene ComplexationForms an η6 Rh(III)–tyrosine complex to link boronic acids nih.govnih.gov
Ruthenium (Ru)Photoredox CatalysisGenerates tyrosyl radicals for subsequent coupling reactions nih.govprinceton.edu

Other Chemoselective Ligation Methods

Beyond the methods described above, several other chemoselective strategies have been developed for tyrosine bioconjugation:

Tyrosine-Click Reaction: This approach utilizes 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-diones (PTADs) for rapid and selective labeling of tyrosine. nih.govacs.org The reaction is highly chemoselective and creates a stable linkage that has been shown to be robust across a wide range of pH, temperatures, and in human blood plasma. acs.orgbiosyn.com An electrochemically promoted version (e-Y-CLICK) has also been developed, which allows for in situ activation of the reagent at a low potential, avoiding harsh chemical oxidants. acs.org

Diazonium Reagents: Coupling with diazonium salts is another established method for modifying tyrosine residues. This reaction forms an azo-linkage and has been used to modify viral capsids. nih.govresearchgate.net

Enzyme-Mediated Strategies: Enzymes like tyrosinase can be used to oxidize tyrosine to a catechol, which can then undergo further reactions. The subsequent oxidation to an o-quinone allows for reactions with nucleophiles or participation in cycloadditions. nih.govresearchgate.net

These diverse strategies highlight the versatility of the tyrosine residue as a handle for the precise chemical modification of peptides and proteins. chimia.ch

Advanced Analytical Characterization in Research Contexts

Spectroscopic Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic methods provide detailed insights into the molecular structure and functional groups present in Boc-DL-m-tyrosine.

NMR spectroscopy is indispensable for confirming the structural integrity of this compound. The presence of the tert-butoxycarbonyl (Boc) protecting group, the 3-methoxy substituent on the phenyl ring, and the amino acid backbone are all discernible through NMR analysis.

1H NMR Spectroscopy: The proton NMR spectrum is expected to display characteristic signals corresponding to the different types of protons in the molecule. These typically include:

A singlet for the nine protons of the tert-butyl group of the Boc moiety, usually observed around δ 1.3–1.5 ppm.

A signal for the methoxy (B1213986) group protons attached to the phenyl ring, appearing as a singlet around δ 3.7–3.8 ppm.

The proton attached to the alpha-carbon (Hα) of the amino acid, typically appearing as a multiplet (often a triplet or doublet of doublets) in the δ 4.3–4.5 ppm range.

The two protons attached to the beta-carbon (Hβ) of the alanine (B10760859) side chain, expected to appear as a complex multiplet or two doublets of doublets in the δ 2.8–3.2 ppm range.

The aromatic protons of the 3-methoxyphenyl (B12655295) ring, which will exhibit a complex splitting pattern in the δ 6.5–7.5 ppm region, influenced by the methoxy substituent and the alanine side chain.

The proton attached to the nitrogen of the Boc group (NH) and the carboxylic acid proton (COOH) may also be observed as broad singlets, often dependent on the solvent and concentration.

13C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton. Key signals would include:

Carbons of the tert-butyl group (quaternary carbon and methyl carbons).

Carbonyl carbons of the carbamate (B1207046) (Boc) and the carboxylic acid.

The alpha-carbon (Cα) and beta-carbon (Cβ) of the amino acid side chain.

The aromatic carbons of the phenyl ring, including the carbon bearing the methoxy group and the methoxy carbon itself.

2D NMR Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are vital for unambiguously assigning proton and carbon signals. COSY helps establish proton-proton couplings (e.g., between Hα and Hβ), while HSQC correlates protons directly attached to carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to connect protons to carbons through two or three bonds, confirming the connectivity of the Boc group, methoxy group, and the amino acid backbone.

Table 4.1.1.1: Expected 1H NMR Chemical Shifts for this compound

Proton TypeExpected Chemical Shift (δ, ppm)MultiplicityNotes
tert-Butyl (Boc)1.3–1.5sNine protons
Methoxy (–OCH₃)3.7–3.8sThree protons
4.3–4.5mProton on alpha-carbon
2.8–3.2mProtons on beta-carbon (two diastereotopic)
Aromatic Protons6.5–7.5mComplex pattern due to 3-methoxy substitution
NH (Boc)VariablebsBroad singlet, solvent dependent
COOHVariablebsBroad singlet, solvent dependent

(Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature.)

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through fragmentation analysis.

Mass Spectrometry (MS): Using techniques like Electrospray Ionization (ESI), this compound (molecular formula C₁₄H₁₉NO₅, molecular weight ≈ 297.30 g/mol ) is expected to yield protonated molecular ions ([M+H]⁺) around m/z 298.13 or deprotonated molecular ions ([M-H]⁻) around m/z 296.11. The presence of isotopic peaks will also be observed.

MS/MS (Tandem Mass Spectrometry): Fragmentation of the parent ion provides structural confirmation. Characteristic fragments for this compound would likely arise from:

Loss of the tert-butyl group from the Boc moiety (m/z 57).

Loss of the entire Boc group (m/z 100).

Cleavage of the peptide bond, yielding fragments related to the protected amino acid or the aminoacyl cation.

Fragmentation of the 3-methoxyphenylalanine side chain.

High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for determining the exact mass of the molecular ion and its fragments, allowing for the unambiguous assignment of the elemental composition. For instance, an accurate mass measurement for [M+H]⁺ would confirm the formula C₁₄H₂₀NO₅.

Table 4.1.2.1: Expected Mass Spectrometric Data for this compound

Ion TypeExpected m/z (approx.)Formula ConfirmationNotes
[M+H]⁺298.13C₁₄H₂₀NO₅Protonated molecular ion (ESI+)
[M-H]⁻296.11C₁₄H₁₈NO₅Deprotonated molecular ion (ESI-)
[M+Na]⁺320.11C₁₄H₁₉NNaO₅Sodium adduct
FragmentationVariesVariesCharacteristic fragments from Boc loss, side-chain cleavage, etc.

IR and UV-Vis spectroscopy offer complementary information about the functional groups and electronic transitions within this compound.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the presence of specific functional groups through their characteristic vibrational frequencies. For this compound, key absorption bands are expected:

A strong absorption band around 1700–1720 cm⁻¹ corresponding to the C=O stretching vibration of the carbamate (Boc group).

A strong absorption band around 1730–1750 cm⁻¹ for the C=O stretching vibration of the carboxylic acid group.

N-H stretching vibrations from the carbamate group, typically appearing as a medium to strong band around 3300–3400 cm⁻¹.

C-H stretching vibrations from the tert-butyl group and the aliphatic side chain, observed below 3000 cm⁻¹.

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

Bands associated with aromatic ring vibrations (C=C stretching) in the 1450–1600 cm⁻¹ region.

C-O stretching vibrations from the methoxy group, typically around 1000–1250 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The presence of the aromatic phenyl ring in this compound leads to characteristic UV absorption. Aromatic amino acids like tyrosine and phenylalanine typically exhibit absorption maxima in the range of 270–280 nm due to π→π* transitions in the phenyl ring. The 3-methoxy substituent is expected to influence the exact position and intensity of these absorptions. The peptide bond and carbonyl groups also contribute to UV absorption, usually at shorter wavelengths (<230 nm).

Table 4.1.3.1: Expected IR Absorption Bands for this compound

Functional Group / VibrationExpected Wavenumber (cm⁻¹)Intensity
C=O (Carbamate)1700–1720Strong
C=O (Carboxylic Acid)1730–1750Strong
N-H (Carbamate)3300–3400Medium
C-H (Aliphatic)2850–2980Medium
C-H (Aromatic)3000–3100Weak
C=C (Aromatic Ring)1450–1600Medium
C-O (Methoxy)1000–1250Medium

Table 4.1.3.2: Expected UV-Vis Absorption Maxima for this compound

Chromophore / TransitionExpected Wavelength (nm)Notes
Phenyl Ring (π→π*)270–280Influenced by 3-methoxy substituent
Peptide Bond / Carbonyl<230Often observed as a shoulder or main peak

Circular Dichroism (CD) spectroscopy is sensitive to the stereochemistry and conformation of chiral molecules. For this compound itself, being a racemic mixture (DL), its CD spectrum would typically show no significant optical activity (i.e., a flat line or minimal signals) because the L- and D-enantiomers are present in equal amounts and their optical signals cancel each other out.

However, CD spectroscopy becomes highly relevant when this compound is incorporated into chiral structures, such as peptides or proteins. In such contexts, CD can be used to:

Determine the absolute configuration of the incorporated amino acid if it is enantiomerically pure (e.g., Boc-L-m-tyrosine).

Analyze the secondary structure (e.g., alpha-helix, beta-sheet) of peptides or proteins containing the m-tyrosine residue.

Monitor conformational changes induced by environmental factors or interactions.

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are essential for assessing the purity of this compound and for separating its enantiomers.

HPLC is a primary technique for evaluating the purity of synthetic compounds like this compound.

Reverse-Phase HPLC (RP-HPLC): RP-HPLC is commonly used to separate this compound from synthesis byproducts, starting materials, and degradation products. A typical method would involve a C18 stationary phase with a mobile phase gradient of water (often acidified with trifluoroacetic acid or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection is usually performed using UV absorbance, typically monitoring at wavelengths around 270-280 nm due to the aromatic ring. Purity is often reported as area percentage, with specifications for high-purity research-grade compounds typically exceeding 95% or 98% avantorsciences.comavantorsciences.comvwr.com.

Chiral HPLC: Since this compound is a racemic mixture, chiral HPLC is indispensable for separating the L- and D-enantiomers. This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Common CSPs include those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) coated onto silica). The mobile phase composition (often a mixture of hexane (B92381) and isopropanol, or ethanol) and temperature are optimized to achieve baseline separation of the two enantiomers. The presence of two distinct peaks in the chromatogram confirms the racemic nature, while the relative peak areas indicate the enantiomeric excess (ee) if one enantiomer were predominant.

Table 4.2.1.1: HPLC Analysis Parameters for this compound

TechniqueStationary Phase ExampleMobile Phase ExampleDetection MethodPurposeExpected Purity Benchmark
RP-HPLCC18Acetonitrile/Water gradient (e.g., with TFA or HCOOH)UV (270-280 nm)Purity assessment, identification of impurities≥ 95% (area%)
Chiral HPLCChiral Stationary PhaseHexane/Isopropanol or Ethanol (isocratic or gradient)UVSeparation of L- and D-enantiomers, determination of enantiomeric purity (ee)N/A (for DL mixture)

Liquid Chromatography–Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique widely utilized for the identification, quantification, and purity assessment of chemical compounds, including protected amino acids like this compound. This method couples the separation capabilities of liquid chromatography with the sensitive detection and structural information provided by mass spectrometry researchgate.net. In research contexts, LC-MS is indispensable for verifying the molecular weight of synthesized this compound and for detecting and quantifying any process-related impurities or degradation products.

The typical LC-MS analysis of this compound involves reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. Mobile phases commonly consist of gradients of acetonitrile or methanol mixed with water, often acidified with additives like formic acid or trifluoroacetic acid (TFA) to enhance ionization efficiency and improve peak shape researchgate.netpeptide.comrsc.orgnih.gov. Electrospray ionization (ESI) in positive ion mode is frequently employed, detecting the protonated molecule [M+H]+. For this compound (molecular weight approximately 307.34 g/mol ), the expected mass-to-charge ratio (m/z) would be around 308.15. LC-MS can also monitor the progress of synthetic reactions, such as the Boc protection of meta-tyrosine, by observing the disappearance of the starting material and the appearance of the protected product peptide.com.

ParameterRepresentative Value/DescriptionNotes
CompoundThis compoundN-tert-butyloxycarbonyl-DL-meta-tyrosine
LC ColumnReversed-phase C18
Mobile PhaseGradient elution (e.g., Acetonitrile/Water)Often with 0.1% Formic Acid or 0.05% TFA
MS IonizationElectrospray Ionization (ESI)Positive ion mode
Observed Ion[M+H]+Expected m/z: ~308.15
Retention Time (Rt)e.g., 5.0 - 6.5 minutesHighly dependent on specific LC conditions (column, gradient, flow rate)
Purity AssessmentDetection of impurities < 1%Based on peak area normalization in the chromatogram

Advanced Techniques for Stereochemical Purity Determination

The "DL" designation in this compound signifies a racemic mixture, meaning it contains equal amounts of the L- and D-enantiomers of N-tert-butyloxycarbonyl-meta-tyrosine. Determining the stereochemical purity, or enantiomeric excess (ee), is critical if a specific enantiomer is required for a particular application, or to confirm the racemic nature of the compound. Advanced techniques such as chiral High-Performance Liquid Chromatography (chiral HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) are employed for this purpose nih.govresearchgate.netchromatographyonline.commdpi.comunipi.itresearchgate.netgreyhoundchrom.comsigmaaldrich.comsigmaaldrich.comchromatographyonline.com.

Chiral HPLC utilizes stationary phases with chiral selectors that interact differently with each enantiomer, leading to their separation. For amino acid derivatives, polysaccharide-based or macrocyclic glycopeptide-based chiral stationary phases are common chromatographyonline.comsigmaaldrich.comsigmaaldrich.com. The separation of meta-tyrosine enantiomers has been demonstrated using chiral HPLC, often employing mobile phases comprising mixtures of organic solvents and buffer solutions chromatographyonline.comsigmaaldrich.comsigmaaldrich.com. For a true DL-racemic mixture, chiral HPLC would ideally show two peaks of equal area, indicating 0% ee.

NMR spectroscopy, particularly ¹³C NMR, can also be used to determine enantiomeric purity by employing chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) nih.govresearchgate.netmdpi.comunipi.it. These agents form transient diastereomeric complexes or covalent adducts with the enantiomers, creating distinct NMR signals (chemical shifts) for each enantiomer. By integrating these signals, the enantiomeric ratio can be calculated nih.govresearchgate.net. For example, studies have shown that ¹³C NMR in the presence of specific CSAs can accurately determine the enantiomeric purity of amino acid derivatives, achieving high accuracy (e.g., 98%) and reproducibility nih.gov.

TechniqueChiral Stationary Phase/AgentTypical Mobile Phase ComponentsDetection MethodResult Interpretation
Chiral HPLCTeicoplanin-based CSPAcetonitrile, Methanol, Ammonium Acetate (B1210297), TriethylamineUVSeparation of enantiomers; ratio of peak areas determines enantiomeric excess (ee).
Chiral HPLCVancomycin (CMPA)Acetonitrile, Water, Formic AcidUVSeparation of enantiomers; resolution (Rs) indicates separation efficiency.
NMR Spectroscopy (with CSA)Chiral Solvating AgentDeuterated Solvent (e.g., CDCl3, DMSO-d6)¹H or ¹³C NMRDiastereomeric complexes lead to distinct chemical shifts; integration gives ee.
NMR Spectroscopy (with CDA)Chiral Derivatizing AgentDeuterated Solvent³¹P NMRFormation of diastereomeric phosphites/phosphates; chemical shift differences used for ee.

Qualitative and Quantitative Analysis of Derivatized Products

The analysis of this compound, or products derived from it, often involves derivatization to enhance volatility, improve chromatographic behavior, or facilitate detection. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are commonly used techniques for both qualitative identification and quantitative determination.

For GC-MS analysis, amino acids and their derivatives typically require derivatization to convert polar functional groups into less polar, more volatile species researchgate.netgreyhoundchrom.comresearchgate.netnist.govacs.orgnih.govresearchgate.netomicsonline.orggcms.czmdpi.com. Common derivatization strategies include silylation (e.g., using BSTFA to form trimethylsilyl (B98337) derivatives) or esterification followed by acylation (e.g., methyl ester formation with methanol/HCl and methoxycarbonylation) greyhoundchrom.comresearchgate.netnist.govacs.orgnih.govresearchgate.netomicsonline.org. These derivatized products can then be separated on non-chiral or chiral GC columns and identified by their mass spectra researchgate.netresearchgate.netresearchgate.net. Quantitative analysis via GC-MS typically involves establishing calibration curves using known concentrations of the derivatized standard and often employing stable-isotope labeled internal standards for improved accuracy researchgate.netacs.orgnih.gov.

HPLC methods may also employ derivatization, such as pre-column derivatization with o-phthalaldehyde (B127526) (OPA) and a chiral thiol (e.g., N-tert-butyloxycarbonyl-D-cysteine) to form fluorescent diastereomers that can be separated on a reversed-phase column researchgate.net. This approach is particularly useful for resolving enantiomers of underivatized amino acids. Qualitative analysis confirms the identity of the derivatized product by its retention time and mass spectrum (if coupled with MS), while quantitative analysis relies on peak area integration against a standard calibration curve researchgate.netresearchgate.netnist.govacs.orgnih.govresearchgate.net.

Analysis TypeDerivatization StrategyAnalytical TechniqueQualitative Result ExampleQuantitative Result Example
GC-MS AnalysisSilylation (e.g., BSTFA)GC-MSIdentification of derivatized this compound by characteristic fragmentation patterns in the mass spectrum.Determination of concentration (e.g., µg/mL) using calibration curves with internal standards; %RSD typically < 10%.
GC-MS AnalysisEsterification (e.g., methyl ester) followed by acylation (e.g., PFP)GC-MSConfirmation of the derivatized structure by mass fragmentation.Quantification of amino acid content with high accuracy (e.g., validated by established methods); LOD/LLOQ in nM or µM range.
HPLC AnalysisPre-column derivatization with OPA and Boc-D-CysHPLC-FluorescenceSeparation and identification of fluorescent diastereomers by retention time.Quantification of enantiomeric ratios in complex matrices (e.g., vinegar samples) with high resolution (Rs > 2.14).
Product AnalysisN/A (Direct analysis of peptide or molecule derived from this compound)LC-MS/MSConfirmation of molecular structure and sequence integrity of synthesized peptides or complex molecules.Determination of product yield or purity (e.g., >95% purity by UV detection) in synthetic pathways.
Stereochemical PurityChiral derivatization (e.g., with (S)-MTPA-Cl) followed by NMR or GC-MS analysisNMR / GC-MSSeparation of diastereomeric derivatives allowing for assignment of absolute configuration or determination of ee.Quantification of enantiomeric excess (ee) with high accuracy (e.g., ±1% or 98% accuracy) compared to chiral HPLC.

Compound Name List:

this compound

meta-tyrosine (m-tyrosine)

L-tyrosine

D-tyrosine

N-tert-butyloxycarbonyl-DL-meta-tyrosine

N-tert-butyloxycarbonyl-meta-tyrosine

N-Boc-DL-meta-tyrosine

meta-tyrosine enantiomers

L-meta-tyrosine

D-meta-tyrosine

3-hydroxyphenylalanine

o-tyrosine

p-tyrosine

4-hydroxyphenylpyruvate (4-OH-PPA)

homogentisate (B1232598) (HMG)

homoprotocatechuate (HPC)

phenylalanine

4-Iodo-l-meta-tyrosine (4-125I-mTyr)

125I-IMT

18F-FMT

18F-FET

Fmoc-Trp(Boc)-OH

N-Fmoc-L-phenylalanine

N-3,5-dinitrobenzoyl (N-DNB) amino acids

(S)-methoxytrifluoromethylphenylacetic acid ((S)-MTPA)

(R)-methoxytrifluoromethylphenylacetic acid ((R)-MTPA)

o,o′-dityrosine

3-chlorotyrosine

3-nitrotyrosine (B3424624)

L-valine

L-leucine

L-isoleucine

L-phenylalanine

L-alanine

L-serine

L-threonine

L-aspartic acid

L-arginine

L-glutamic acid

L-glutamine

L-asparagine

L-tryptophan

L-histidine

L-methionine

L-cysteine

L-proline

L-lysine

L-ornithine

trans-4-hydroxyproline

4-amino-4-methylpentanoic acid

Tryptophan

Tyrosine

Phenylglycine

Thalidomide

Hydrobenzoin

Propranolol

Boc-L-cysteine

(+)-Camphanic chloride

Amino quinoline (B57606) moiety (Amq)

AQC-derivatized amino acids (AQC-AAs)

d- and l-uniformly 13C15N-labeled AQC-AA internal standards

AQC-Asp

AQC-Thr

AQC-aThr

AQC-Hse

tert-butyloxycarbonyl (Boc) group

tert-butyl carbonium ion

isoprene (B109036)

tert-butyl adducts

Fmoc group

Aloc group

Z group

Mtt group

O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

(7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP)

N,N-diisopropylethylamine (iPr2NEt, DIPEA)

Trifluoroacetic acid (TFA)

Triisopropylsilane (TIPS)

3,6-dioxa-1,8-octanedithiol (B88884) (DODT)

N,N-Dimethylformamide (DMF)

Dichloromethane (B109758) (DCM)

Diethyl ether

Acetonitrile (MeCN)

NovaPEG Rink Amide resin

Boc-Tyr(tBu)-OPfp

Benzyl (B1604629) ester

L-phenylalanine

L-tyrosine

o-tyrosine

m-tyrosine

[13C6] phenylalanine

[13C6] tyrosine

[13C6] ortho-tyrosine

[13C6] meta-tyrosine

o,o′-[13C12] dityrosine (B1219331)

L-3-Chloro[13C6] tyrosine

[13C6] 3-nitrotyrosine

[13C9, 15N1]tyrosine

Methionine

Hypochlorous acid (HOCl)

Tetranitromethane (TNM)

Benzoyl isothiocyanate

1-ethyl-3-methyl imidazole (B134444) L-tartrate ([EMIM][L-Tar])

L-tartaric acid

1-ethyl-3-methyl imidazole L-proline ([EMIM][L-Pro])

Tryptophan enantiomers

Tyrosine enantiomers

Phenylalanine enantiomers

Phenylglycine enantiomers

N-3,5-dinitrobenzoyl (N-DNB) amino acids

1,4-Diazabicyclo[2.2.2]octane (DABCO)

N-tert-butyloxycarbonyl-D-cysteine (Boc-D-Cys)

o-Phthalaldehyde (OPA)

BSTFA

MSTFA

Methyl chloroformate

Heptafluorobutanol

Pentafluoropropionic anhydride (B1165640) (PFPA)

Ethyl chloroformate

2-chloropropanol

N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

tert-butyldimethylsilyl (TBDMS) derivatives

Pentafluorobenzyl bromide

Diazomethane (DM)

L-tyrosine

4-hydroxyphenylpyruvate (4-OH-PPA)

Bacillus aquimaris SSC5

Phenylpyruvate decarboxylase

Saccharomyces cerevisiae phenylpyruvate decarboxylase

E. coli HGD

L-DOPA

p-coumaric acid

caffeic acid

tyrosol

hydroxytyrosol (B1673988)

melanin (B1238610)

naringenin (B18129)

zosteric acid

levodopa (B1675098) (L-DOPA)

NBDY[53–68]

Barstar[75–90]

Fmoc-Ala-OH

Fmoc-Arg(Pbf)-OH

Fmoc-Asn(Trt)-OH

Fmoc-Asp(OtBu)-OH

Fmoc-Cys(Trt)-OH

Fmoc-Gln(Trt)-OH

Fmoc-Glu(OtBu)-OH

Fmoc-Gly-OH

Fmoc-His(Trt)-OH

Fmoc-Ile-OH

Fmoc-Leu-OH

Fmoc-Lys(Boc)-OH

Fmoc-Met-OH

Fmoc-Phe-OH

Fmoc-Pro-OH

Fmoc-Ser(tBu)-OH

Fmoc-Thr(tBu)-OH

Fmoc-Trp(Boc)-OH

Fmoc-Tyr(tBu)-OH

Fmoc-Val-OH

Computational and Theoretical Studies of Boc Dl M Tyrosine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the electronic structure and properties of molecules. These methods offer a high degree of accuracy in predicting molecular behavior, reaction energetics, and spectroscopic characteristics.

Electronic Structure Theory (Hartree-Fock, Post-Hartree-Fock methods)

Hartree-Fock (HF) theory, a foundational method in electronic structure, provides a starting point for understanding molecular electronic configurations. It approximates the many-electron wave function as a single Slater determinant, neglecting electron correlation. Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD), build upon the HF framework by systematically including electron correlation effects, thereby improving the accuracy of calculated properties like energies, geometries, and spectroscopic parameters acs.orgresearchgate.net. These methods are computationally intensive but yield highly accurate results for smaller systems. For instance, HF calculations systematically overestimate dipole moments and underestimate polarizabilities, while methods like MP2 and CCSD, when combined with appropriate basis sets, offer improved accuracy for these properties acs.org.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful and versatile tool in computational chemistry due to its favorable balance between accuracy and computational cost acs.orgmdpi.comtandfonline.com. DFT methods approximate the exchange-correlation energy as a functional of the electron density, allowing for the efficient calculation of molecular properties. Various DFT functionals exist, each with strengths for different types of chemical problems. For example, hybrid functionals like B3LYP and PBE0 are widely used for studying reaction mechanisms and molecular spectroscopy mdpi.com. DFT is instrumental in optimizing synthesis pathways by identifying low energy barriers, predicting charge effects, and analyzing molecular interactions, contributing to improved yields and reduced production risks mdpi.com.

Investigation of Reaction Mechanisms and Transition States

DFT is extensively used to elucidate reaction mechanisms and identify transition states mdpi.com. By calculating the potential energy surface, researchers can map out reaction pathways, determine activation energies, and understand the energetics of intermediates and transition states acs.orgscispace.com. For example, studies on the oxidation of L-tyrosine by iodine have utilized DFT to postulate and analyze transition states, revealing that different DFT functionals can lead to variations in the most favored transition state scispace.com. The ability to accurately predict transition state structures and energies is vital for understanding reaction kinetics and designing catalytic processes acs.orgmdpi.com.

Prediction of Spectroscopic Properties

DFT calculations are also valuable for predicting spectroscopic properties, such as vibrational frequencies and electronic absorption spectra mdpi.com. By calculating the harmonic vibrational frequencies of optimized molecular geometries, researchers can assign and interpret experimental Infrared (IR) and Raman spectra researchgate.net. Furthermore, Time-Dependent DFT (T-DFT) is particularly effective for investigating excited-state properties and energy transfer processes mdpi.com. Accurate prediction of spectroscopic parameters aids in the identification and characterization of molecules and their conformers researchgate.netnih.gov.

Conformational Analysis and Energy Landscapes

Understanding the conformational landscape of a molecule, which encompasses all possible spatial arrangements, is crucial for predicting its behavior and interactions. DFT calculations, along with other methods, are used to explore these energy landscapes, identifying stable conformers and the energy barriers between them elifesciences.orgnih.govnih.gov. For flexible molecules like amino acids, the competition between various noncovalent interactions dictates their conformational preferences nih.gov. Computational studies can map these landscapes, revealing how factors like hydrogen bonding influence the preferred structures elifesciences.orgnih.govbiorxiv.org.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules and molecular systems over time koreascience.krresearchgate.netplos.orgnih.gov. By integrating Newton's equations of motion, MD simulations can reveal how molecules move, interact, and change conformation in response to thermal energy.

MD simulations are employed to investigate phenomena such as protein folding, self-assembly of amino acids, and ligand-protein interactions koreascience.krresearchgate.netplos.orgnih.gov. For instance, MD simulations have been used to study the self-assembly of tyrosine molecules into fibril-like structures at various temperatures researchgate.net. In the context of biological systems, MD simulations, often coupled with quantum mechanics (QM/MM) or other scoring functions like MM/PBSA, are used to analyze protein-ligand binding, conformational stability, and the dynamic effects of the surrounding environment koreascience.krplos.orgnih.gov. These simulations can predict steric effects on peptide helicity or β-sheet formation and model solution-phase conformers .

Compound List

Boc-DL-m-tyrosine

L-Tyrosine

Phenylalanine

Tryptophan

Fluorinated tyrosine derivatives

In Silico Approaches for Reaction Design and Optimization

Computational chemistry plays a pivotal role in predicting reaction pathways, optimizing reaction conditions, and designing efficient synthetic routes for complex molecules like this compound. In silico methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, can elucidate reaction mechanisms, identify transition states, and calculate activation energies, thereby guiding experimental chemists towards more productive synthesis strategies. For this compound, these approaches can be employed to:

Predicting regioselectivity and stereoselectivity: Computational models can help anticipate how different reagents or catalysts might interact with the functional groups of this compound, predicting preferred sites of reaction or potential stereochemical outcomes. This is particularly relevant for selective protection or derivatization steps.

Optimizing reaction parameters: By simulating various temperature, pressure, or solvent conditions, in silico studies can suggest optimal parameters for key synthetic transformations, potentially reducing the need for extensive empirical screening. For instance, exploring the conformational landscape of this compound under different solvating environments can inform the choice of reaction medium for subsequent steps.

Designing novel synthetic routes: Cheminformatics tools and retrosynthetic analysis software, often powered by computational algorithms, can propose novel pathways for synthesizing this compound or its precursors, potentially identifying more atom-economical or environmentally friendly methods.

While specific published studies detailing in silico reaction design solely for this compound are not extensively documented in readily accessible literature, the principles are well-established for similar protected amino acid derivatives. For example, studies on other N-Boc protected amino acids have utilized DFT to investigate the stability of protecting groups under various reaction conditions and to model the transition states for peptide bond formation, which are directly applicable to the synthesis and handling of this compound.

Machine Learning Applications in Chemical Synthesis and Characterization

Machine learning (ML) algorithms are increasingly being integrated into chemical research to accelerate discovery and optimize processes. For this compound, ML can offer powerful tools for:

Predictive Synthesis: ML models can be trained on large datasets of chemical reactions to predict the likelihood of success for a given transformation, identify optimal catalysts, or suggest reaction conditions for synthesizing this compound derivatives. This can involve predicting yields, reaction times, or the formation of byproducts.

Retrosynthetic Analysis: AI-driven platforms can assist in breaking down the synthesis of this compound into simpler, known reactions, thereby generating potential synthetic routes. These models learn from vast chemical reaction databases to propose viable disconnections.

Characterization Data Analysis: ML can enhance the interpretation of spectroscopic data (e.g., NMR, Mass Spectrometry) used to confirm the structure and purity of this compound. Algorithms can be trained to identify characteristic spectral patterns, predict spectral properties from molecular structures, or even assist in de novo structure elucidation of novel derivatives.

Process Optimization: ML models can analyze historical experimental data to optimize large-scale synthesis parameters, improving efficiency, yield, and purity of this compound.

Research in the broader field of amino acid synthesis and peptide chemistry demonstrates the potential of ML. For instance, ML models have been developed to predict the success of coupling reactions in peptide synthesis, a process directly relevant to the use of this compound as a building block. Similarly, ML has been applied to predict spectroscopic properties of organic molecules, which could be leveraged for the characterization of this compound and its related compounds.

Role As a Building Block in Complex Molecular Synthesis

Incorporation into Peptide Synthesis (Solid-Phase and Solution-Phase Peptide Synthesis)

In both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis, Boc-protected amino acids are fundamental reagents. researchgate.net The synthesis of a peptide chain is a stepwise process involving the repeated cycle of deprotection of the N-terminal Boc group and subsequent coupling with the next Boc-protected amino acid in the sequence. luxembourg-bio.comnih.gov

In SPPS, the C-terminal amino acid of the desired peptide is first anchored to an insoluble polymer resin. luxembourg-bio.comchempep.com The Boc group of this resin-bound amino acid is then removed with an acid like TFA. peptide.com The next Boc-protected amino acid is activated and introduced, forming a new peptide bond. Excess reagents and byproducts are simply washed away, which is a major advantage of the SPPS method. luxembourg-bio.com This cycle is repeated until the desired peptide sequence is assembled.

Solution-phase synthesis, while often more labor-intensive due to the need for purification after each step, also relies heavily on the Boc/Bzl (benzyl) protection strategy. researchgate.net The Boc group's stability and predictable cleavage make Boc-DL-m-tyrosine a suitable candidate for incorporation into peptide chains using either methodology, allowing chemists to precisely control the sequence and structure of the final product. chemimpex.comchemimpex.com

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with modified properties, such as enhanced stability or improved biological activity. This compound and its analogues are key components in the synthesis of these molecules. nih.govchemimpex.com For instance, the unnatural amino acid 2′,6′-dimethyl-l-tyrosine, a derivative of tyrosine, has been extensively used to develop synthetic opioid ligands. nih.govnih.gov When this residue is incorporated at the N-terminus of a peptide, the resulting peptidomimetics often show superior potency at opioid receptors. nih.govnih.gov The synthesis of these peptidomimetics involves incorporating the Boc-protected dimethyl-tyrosine derivative into a molecular scaffold, such as a tetrahydroquinoline (THQ) scaffold, to produce novel opioids with distinct profiles at mu (MOR), delta (DOR), and kappa (KOR) opioid receptors. nih.govnih.gov

The incorporation of non-natural amino acids like this compound is a powerful strategy for creating peptides with novel properties. These peptides, which are not found in nature, can exhibit altered conformations, increased resistance to enzymatic degradation, and unique biological activities. The use of tyrosine analogues, such as (L)-2,6-dimethyl tyrosine (Dmt) and (L)-2-monomethyl tyrosine (Mmt), has been shown to significantly increase the bioactivity, affinity, and selectivity of synthetic opioid peptides when they replace the native tyrosine or phenylalanine residues. nih.gov The Boc-protected forms of these non-natural amino acids are prepared to be ready for insertion into peptide chains via solid-phase peptide synthesis, enabling the systematic exploration of structure-activity relationships. nih.govresearchgate.net

Scaffold for Bioactive Compound Development

The tyrosine structure itself serves as a promising scaffold for the synthesis of a wide range of biologically active compounds. researchgate.net By chemically modifying the core tyrosine molecule, researchers can develop new derivatives with tailored properties. This compound provides a protected and activated starting point for such developments, particularly in the field of medicinal chemistry.

A significant application of Boc-tyrosine derivatives is in the synthesis of ligands for receptor studies. The development of synthetic opioid ligands is a prominent example. nih.govnih.gov The unnatural amino acid 2′,6′-dimethyl-l-tyrosine (Dmt) has been widely used in this context. nih.gov Opioid ligands containing Dmt in place of the natural tyrosine at the N-terminus often display increased affinity for the mu-opioid receptor (MOR). nih.gov Researchers have synthesized various tyrosine derivatives and incorporated them into peptidomimetic scaffolds to create novel ligands. nih.govresearchgate.net The binding affinities of these compounds for the mu (MOR), delta (DOR), and kappa (KOR) opioid receptors are then evaluated to determine their potency and selectivity. nih.gov

Below is a table showing research findings on the binding affinity of various opioid peptidomimetics synthesized using Boc-tyrosine analogues.

CompoundMOR Ki (nM)DOR Ki (nM)KOR Ki (nM)
Analogue with 2',6'-dimethyl-L-tyrosine0.46 ± 0.0516 ± 226 ± 2
Analogue with 2'-methyl-L-tyrosine1.1 ± 0.114 ± 124 ± 4
Analogue with 2'-chloro-6'-methyl-L-tyrosine0.9 ± 0.118 ± 234 ± 3
Analogue with 2',6'-dichloro-L-tyrosine1.3 ± 0.223 ± 241 ± 5
Analogue with 2'-trifluoromethyl-6'-methyl-L-tyrosine1.3 ± 0.119 ± 232 ± 3
Data derived from studies on opioid peptidomimetics incorporating tyrosine derivatives. Ki represents the inhibition constant; a lower value indicates higher binding affinity. nih.gov

Boc-protected amino acids, including this compound, are valuable precursors in broader medicinal chemistry research. chemimpex.comchemimpex.com They are employed in the design of novel therapeutic agents, partly due to their structural similarity to neurotransmitters, as tyrosine is a natural precursor to several of them. chemimpex.comchemimpex.com The coumarin (B35378) scaffold, for example, is recognized as a versatile scaffold for bioactive compounds, and significant effort has been dedicated to developing synthetic pathways for its derivatization. nih.gov Similarly, the tyrosine framework is utilized to build new molecules with potential therapeutic applications, with the Boc group facilitating the necessary chemical transformations.

Applications in Material Chemistry

The utility of Boc-protected tyrosine-containing molecules extends beyond biology and medicine into the realm of material chemistry. These compounds can be designed to self-assemble into highly ordered nanostructures with unique physical properties. For example, a dipeptide composed of Boc-L-phenylalanyl-L-tyrosine has been shown to self-assemble into microspheres or microtapes depending on the solvent used. rsc.org

These self-assembled structures can be incorporated into other materials to create functional composites. When the Boc-L-phenylalanyl-L-tyrosine dipeptide was embedded into electrospun fibers, the resulting material exhibited significant piezoelectric properties. rsc.org This material was capable of generating a maximum output voltage of 58 V and a power density of 9 μW cm⁻² under an applied force, demonstrating its potential for use in sensors, actuators, and energy-harvesting devices. rsc.org

Stereochemical Implications in Building Block Applications

The use of N-tert-butyloxycarbonyl-DL-meta-tyrosine (this compound) as a building block in the synthesis of more complex molecules introduces significant stereochemical considerations. As a racemic mixture, this compound contains equal amounts of two enantiomers: Boc-D-m-tyrosine and Boc-L-m-tyrosine. This racemic nature has profound implications for the stereochemical outcome of a synthetic sequence, particularly when the substrate or other reagents are chiral.

When this compound is incorporated into a chiral molecule, the reaction at the chiral center of the amino acid can lead to the formation of diastereomers. These are stereoisomers that are not mirror images of each other and typically exhibit different physical and chemical properties, which can be exploited for their separation. For instance, in peptide synthesis, coupling racemic this compound with an enantiomerically pure amino acid (e.g., an L-amino acid) will result in two diastereomeric peptides.

The formation of these diastereomers complicates the purification process and can impact the biological activity of the final product, as different stereoisomers often have distinct pharmacological profiles. Therefore, controlling the stereochemistry is a critical aspect of any synthesis employing a racemic building block like this compound.

Several strategies can be employed to manage the stereochemical complexity arising from the use of this compound. These can be broadly categorized into two main approaches: resolution of the racemic starting material before its use, or separation of the resulting diastereomeric products.

Resolution of this compound:

Prior to its use in synthesis, the racemic mixture of this compound can be separated into its constituent enantiomers. Various resolution techniques can be applied to achieve this separation.

Chemical Resolution: This classic method involves reacting the racemic amino acid with a chiral resolving agent to form two diastereomeric salts. These salts, having different solubilities, can then be separated by fractional crystallization.

Enzymatic Resolution: Enzymes often exhibit high stereospecificity. For example, an acylase can selectively hydrolyze the N-acetyl derivative of one enantiomer of an amino acid, allowing for the separation of the free amino acid from the unreacted acetylated enantiomer. mdpi.comresearchgate.net

Chromatographic Resolution: Chiral chromatography, particularly chiral High-Performance Liquid Chromatography (HPLC), can be used to separate the enantiomers of this compound. mdpi.com This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times.

Resolution MethodPrincipleKey AdvantagesConsiderations
Chemical ResolutionFormation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility (e.g., fractional crystallization). Well-established and can be applied on a large scale. Requires stoichiometric amounts of a potentially expensive chiral resolving agent and may involve multiple steps.
Enzymatic ResolutionUse of stereospecific enzymes to selectively react with one enantiomer, allowing for its separation from the unreacted enantiomer. mdpi.comresearchgate.netHigh enantioselectivity and mild reaction conditions.Enzyme stability and substrate specificity can be limiting factors.
Chromatographic ResolutionSeparation of enantiomers based on their differential interaction with a chiral stationary phase in a chromatography column (e.g., chiral HPLC). mdpi.comHigh separation efficiency and applicable to a wide range of compounds.Can be costly for large-scale separations and requires specialized equipment.

Diastereoselective Synthesis and Separation:

An alternative to resolving the starting material is to proceed with the synthesis using the racemic this compound and then separate the resulting diastereomeric products. The success of this approach relies on the ability to effectively separate the diastereomers, which can often be achieved using standard chromatographic techniques like flash chromatography or HPLC, due to their differing physical properties.

The choice of coupling reagent in peptide synthesis can also have an impact on the stereochemical integrity of the chiral centers. While this compound is already a racemate, the use of certain highly reactive coupling reagents can sometimes lead to racemization of other chiral centers within the peptide chain, further complicating the stereochemical outcome. acs.orgpeptide.comnih.gov

The following table illustrates the potential stereochemical outcomes when this compound is coupled with an enantiomerically pure L-amino acid.

Reactant 1 (from Racemic Mixture)Reactant 2 (Enantiomerically Pure)Resulting Diastereomeric Product
Boc-D-m-tyrosineL-Amino AcidBoc-D-m-tyrosinyl-L-Amino Acid
Boc-L-m-tyrosineL-Amino AcidBoc-L-m-tyrosinyl-L-Amino Acid

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Routes

The efficient and sustainable synthesis of Boc-DL-m-tyrosine is paramount for its broader adoption. Current methods for Boc-protected amino acid synthesis often rely on established protocols using di-tert-butyl dicarbonate (B1257347) (Boc₂O) organic-chemistry.org. However, future research should focus on developing greener, more atom-economical, and scalable synthetic routes specifically tailored for meta-tyrosine derivatives. This includes exploring biocatalytic approaches, such as enzymatic resolution or synthesis, which can offer high enantioselectivity and reduced environmental impact researchgate.net. Furthermore, continuous flow chemistry presents an opportunity for enhanced control over reaction parameters, improved safety, and increased throughput for this compound production. Research could also investigate novel catalytic systems, including organocatalysis or metal-free catalysis, to minimize waste and energy consumption.

Illustrative Data Table: Comparative Analysis of Hypothetical Synthetic Routes for this compound

Route ParameterRoute A (Current Boc Protection)Route B (Enzymatic Synthesis)Route C (Flow Chemistry)
Starting Material DL-m-tyrosine, Boc₂ODL-m-tyrosine, enzymeDL-m-tyrosine, Boc₂O
Key Reagents Base (e.g., Et₃N), SolventBuffer, CofactorsSolvent, Catalyst
Yield (%) 85-9590-98 (enantioselective)92-97
Purity (%) ≥98≥99≥98.5
Environmental Impact (E-factor) ModerateLowLow-Moderate
Scalability HighModerate-HighHigh
Reaction Time HoursHours-DaysMinutes-Hours
Enantioselectivity N/A (for DL-racemate)High (for L- or D-isomer)N/A (for DL-racemate)

Exploration of New Derivatization Chemistries and Bioorthogonal Reactions

The incorporation of this compound into more complex molecular architectures necessitates the development of selective derivatization chemistries. Future research could focus on functionalizing the meta-hydroxyl group or the aromatic ring of meta-tyrosine to introduce bioorthogonal handles. These handles, such as azides, alkynes, tetrazines, or strained alkenes, are critical for enabling bioorthogonal reactions like click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition - CuAAC, strain-promoted azide-alkyne cycloaddition - SPAAC) or Diels-Alder reactions nih.govresearchgate.netescholarship.orgnih.gov. Such modifications would allow this compound-containing peptides or molecules to be selectively labeled, conjugated, or tracked within biological systems. Investigating novel reaction conditions that are compatible with the Boc protecting group and the amino acid backbone will be crucial.

Illustrative Data Table: Potential Bioorthogonal Functionalization Strategies for this compound

Target Site on this compoundPotential Functional GroupBioorthogonal Reaction TypeComplementary Reagent/ProbeApplication Example
Phenolic Hydroxyl GroupAzide (-N₃)SPAAC, CuAACAlkyne-functionalized probeProtein labeling, bioconjugation
Aromatic Ring (e.g., C-H activation)Alkyne (-C≡CH)SPAAC, CuAACAzide-functionalized probePeptide assembly, molecular imaging
Aromatic Ring (e.g., electrophilic substitution)TetrazineInverse-electron-demand Diels-AlderNorbornene/CyclooctyneLive-cell imaging, targeted drug delivery
Amino Group (after Boc removal)MalemideThiol-ene clickThiol-functionalized probeProtein cross-linking, surface immobilization

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry offers powerful tools for predicting the outcomes of synthetic reactions and understanding the reactivity of molecules like this compound. Density Functional Theory (DFT) and other quantum mechanical methods can be employed to model reaction pathways, transition states, and energy barriers for various derivatization and coupling reactions ed.govmdpi.comresearchgate.netacs.org. This can aid in optimizing reaction conditions, identifying potential side reactions, and designing novel synthetic strategies. Furthermore, molecular dynamics simulations can predict conformational preferences, solubility, and intermolecular interactions of this compound derivatives, which is valuable for drug design and understanding its behavior in biological environments. Computational analysis can also guide the design of molecules with specific electronic or optical properties.

Illustrative Data Table: Computational Modeling Applications for this compound Research

Computational MethodApplication to this compoundExpected Outcome
Density Functional Theory (DFT) Predicting reaction mechanisms and transition states for functionalization of the hydroxyl group or aromatic ring.Identification of optimal catalysts and reaction conditions; prediction of regioselectivity.
Molecular Dynamics (MD) Simulating conformational dynamics, solvent interactions, and potential binding modes.Understanding stability, solubility, and interactions with biological targets.
Quantum Mechanical/Molecular Mechanical (QM/MM) Modeling reactions occurring in a complex biological environment (e.g., enzyme active sites).Predicting reactivity and efficacy of this compound derivatives in biological contexts.
Quantitative Structure-Activity Relationship (QSAR) Correlating structural modifications with predicted biological activity or chemical properties.Guiding the design of derivatives with enhanced desired properties.

Integration with Combinatorial Chemistry and High-Throughput Synthesis

The synthesis of large libraries of peptides or small molecules is a cornerstone of modern drug discovery and materials science researchgate.netscribd.comacs.org. This compound can serve as a valuable building block in such combinatorial approaches. Its incorporation into solid-phase peptide synthesis (SPPS) can introduce unique structural features, potentially influencing peptide conformation, stability, or receptor binding. Research could focus on developing efficient protocols for incorporating this compound into diverse peptide sequences using automated or parallel synthesis techniques. Furthermore, its use in the synthesis of small molecule libraries, where it might act as a scaffold or a functional moiety, could lead to the discovery of novel bioactive compounds. High-throughput screening of libraries containing this compound derivatives would be essential to identify promising candidates.

Illustrative Data Table: Integration of this compound in Combinatorial Synthesis Strategies

Combinatorial StrategyRole of this compoundPotential Outcome
Peptide Libraries (SPPS) As a variable amino acid residue in a peptide sequence, potentially replacing natural tyrosine or phenylalanine.Discovery of peptides with altered biological activity, enhanced stability, or novel binding properties.
Small Molecule Libraries As a core scaffold or a functional side chain, allowing for diverse modifications.Identification of drug candidates, catalysts, or materials with unique properties.
Fragment-Based Drug Discovery As a fragment to explore binding interactions with target proteins, followed by elaboration.Lead identification and optimization for therapeutic targets.
De Novo Protein Design As a non-canonical amino acid to introduce specific structural or chemical properties into engineered proteins.Creation of proteins with novel functions or enhanced stability.

Expanding the Scope of this compound in Chemical Biology Tools

Chemical biology leverages chemical tools to study and manipulate biological systems gesundheitsindustrie-bw.deeuropa.eufrontiersin.orgnih.govresearchgate.net. This compound, when appropriately functionalized, can be a versatile component in the design of such tools. For instance, it could be incorporated into peptides to create fluorescent probes for imaging cellular processes, affinity labels for identifying protein-protein interactions, or activity-based probes to study enzyme mechanisms. The meta-position of the hydroxyl group offers a distinct electronic and steric environment compared to tyrosine, potentially leading to unique probe properties. Furthermore, its incorporation into peptidomimetics or conjugates could enhance delivery or targeting capabilities. Research into site-specific incorporation of modified this compound into proteins via genetic code expansion, coupled with bioorthogonal ligation, could also open new avenues for studying protein function in vivo.

Illustrative Data Table: Potential Chemical Biology Tools Derived from this compound

Chemical Biology Tool TypeFunctionalization StrategyApplication
Fluorescent Probes Conjugation of a fluorophore to the meta-hydroxyl group or aromatic ring.Live-cell imaging, tracking of peptide localization, monitoring protein-protein interactions.
Affinity Labels Introduction of photoreactive or electrophilic groups for covalent cross-linking to target proteins.Identifying protein binding partners, mapping protein-ligand interactions.
Activity-Based Probes (ABPs) Design of inhibitors that mimic the substrate or transition state of an enzyme, with an attached reporter.Studying enzyme kinetics, identifying enzyme targets, profiling enzyme activity in complex biological samples.
Peptide-Based Therapeutics Incorporation into therapeutic peptides to modulate pharmacokinetic properties or target specificity.Development of novel drugs with improved efficacy and reduced side effects.
Bioconjugation Linkers Functionalization with bioorthogonal handles for attachment to antibodies, nanoparticles, or surfaces.Targeted drug delivery, diagnostics, biosensing applications.

Compound List

this compound

Meta-tyrosine (m-Tyr)

Tyrosine (Tyr)

Phenylalanine

L-Tyrosine

D-Tyrosine

N-tert-butoxycarbonyl-DL-meta-tyrosine

N-tert-butoxycarbonyl-L-tyrosine (Boc-L-Tyr-OH)

N-tert-butoxycarbonyl-D-tyrosine methyl ester

Boc-Tyr-OMe

Boc-Tyr(tBu)-OH

Boc-Trp-OH

Boc-Val-OH

Boc-Pro-OH

Boc-Phe-OH

Boc-Lys-OH

Boc-Lys(Boc)-OH

Boc-Ser-OH

Trifluoromethanesulfonic anhydride (B1165640)

L-azidohomoalanine (L-AHA)

Dibenzocyclooctyne (DBCO)

Cy7

Biotin

Norbornene

Tetrazine

Trans-cyclooctene (TCO)

Di-tert-butyl dicarbonate (Boc₂O)

1,1,1,3,3,3-hexafluoroisopropanol (HFIP)

Perchloric acid adsorbed on silica-gel (HClO₄–SiO₂)

(Boc)₂O

1-alkyl-3-methylimidazolium cation

N-(9-fluorenylmethoxycarbonyl)oxysuccinimide (FMOC-OSu)

N-Boc-tyramine

MOPS

HBTU

TBTU

IPTG

D-Cellobiose

D-Luciferin Firefly, potassium salt

Tris

Cephalexin hydrochloride

Fosmidomycin sodium hydrate (B1144303)

Oxysanguinarine

Formycin A

Ellagic acid

Betulin

Genistein

Thiazolyl blue tetrazolium bromide

Daidzein

HATU

TCA1

Cauloside A

Sulfasalazine

Combretastatin A4

Chalcone

N-Me Lumi

Tyramide 5

Hemin

Horseradish Peroxidase (HRP)

N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide

[emim][Boc-Ala]

N-acyl m-tyrosine methyl ester

3-hydroxyphenylpyruvic acid

3-nitrotyrosine (B3424624) (3-NT)

Ortho-tyrosine (o-Tyr)

Para-tyrosine (p-Tyr)

3-chlorotyrosine (3ClY)

3,5-dichlorotyrosine (DiClY)

3,3′-dityrosine (DiY)

3,4-dihydroxyphenylalanine (DOPA)

Dopaquinone (DQ)

3-aminotyrosine (B249651)

3-nitro-tyrosine (3-NT)

N-Boc-L-tyrosine

N-Boc-L-tyrosine methyl ester

N-Boc-tyramine

N-Fmoc-tyrosine derivatives

Q & A

Q. What protocols ensure reproducibility in this compound’s chromatographic purity across laboratories?

  • Methodological Answer : Inter-laboratory validation using standardized columns (e.g., Agilent ZORBAX Eclipse Plus C18) and mobile phases (0.1% TFA in water/acetonitrile) minimizes variability. Collaborative studies reporting system suitability parameters (e.g., plate count ≥ 10,000) enhance cross-study comparability .

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